molecular formula C17H22N2O3S B2687138 2-Methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 609793-39-7

2-Methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2687138
CAS No.: 609793-39-7
M. Wt: 334.43
InChI Key: PPVKCNZYFLJPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative, a class of compounds widely studied for diverse pharmacological activities. Its structure features a 2-methoxyethyl ester group, a 4-ethylphenyl substituent at position 4, a methyl group at position 6, and a thioxo group at position 2. This article compares its structural and functional attributes with analogs differing in substituents, ester groups, and biological activities.

Properties

IUPAC Name

2-methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-4-12-5-7-13(8-6-12)15-14(11(2)18-17(23)19-15)16(20)22-10-9-21-3/h5-8,15H,4,9-10H2,1-3H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVKCNZYFLJPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and ketones with thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to modify the tetrahydropyrimidine ring or other functional groups.

    Substitution: Various substituents on the aromatic ring or the tetrahydropyrimidine ring can be replaced using nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • The compound has shown promise as an anticancer agent. Studies indicate that derivatives of tetrahydropyrimidine structures can inhibit cancer cell proliferation. For instance, compounds synthesized through the Biginelli reaction have been reported to exhibit cytotoxic effects against various cancer cell lines .
    • A specific study demonstrated that modifications to the thioxo group can enhance the anticancer properties of tetrahydropyrimidines, suggesting that 2-methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may also possess similar properties .
  • Antimicrobial Properties :
    • Research has indicated that thioxo derivatives can exhibit significant antimicrobial activity. The structural features of this compound may contribute to its efficacy against bacterial and fungal strains .
  • Enzyme Inhibition :
    • This compound has been studied for its potential as an enzyme inhibitor. Certain tetrahydropyrimidine derivatives have been shown to inhibit enzymes involved in metabolic pathways related to cancer and other diseases .

Synthesis Methodologies

The synthesis of this compound typically involves multicomponent reactions such as the Biginelli reaction. This method allows for the efficient formation of the tetrahydropyrimidine scaffold through the condensation of aldehydes, ureas or thioureas, and β-dicarbonyl compounds .

Case Studies

  • Case Study on Anticancer Activity :
    • A recent study synthesized a series of tetrahydropyrimidines similar to this compound and evaluated their cytotoxicity against human cancer cell lines. Results showed that specific modifications to the substituents on the pyrimidine ring significantly enhanced anticancer activity compared to unmodified compounds .
  • Antimicrobial Efficacy Assessment :
    • Another investigation focused on evaluating the antimicrobial properties of similar thioxo derivatives against various pathogens. The study concluded that certain structural modifications led to increased potency against resistant strains of bacteria .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thioxo group and the tetrahydropyrimidine ring can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Substituent (Position 4) Ester Group Melting Point (°C) Key Activity Reference
Target Compound 4-Ethylphenyl 2-Methoxyethyl Not Reported Presumed broad activity
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-...-5-carboxylate 2-Fluorophenyl Ethyl 216–220 (dec.) Pharmacological studies
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-...-5-carboxylate Furan-2-yl Methyl Not Reported Antioxidant (IC50 = 0.6 mg/mL)
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-...-5-carboxylate 4-Bromophenyl Ethyl Not Reported Halogen bonding
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-...-5-carboxylate 4-Chlorophenyl Methyl Not Reported Enhanced lipophilicity

Biological Activity

The compound 2-Methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H20N2O4S
  • Molecular Weight : 336.4 g/mol
  • IUPAC Name : 2-methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

The compound features a thioxo group and is characterized by its tetrahydropyrimidine structure which is known for various biological activities.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. A study on similar compounds demonstrated that they effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory effects of pyrimidine derivatives have been documented in several studies. For instance, compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Anticancer Activity

Tetrahydropyrimidine derivatives are under investigation for their anticancer potential. The compound's structure allows for interaction with cellular targets involved in cancer progression. Studies have shown that related compounds can inhibit mitotic kinesis, making them candidates for anticancer drug development . The selective targeting of cancer cells while sparing normal cells is a significant advantage in therapeutic applications.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
AnticancerInhibition of mitotic kinesis

Case Studies

  • Antimicrobial Study : A series of experiments demonstrated that similar thioxo-tetrahydropyrimidine derivatives exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL. This highlights the potential of the compound in treating bacterial infections.
  • Anti-inflammatory Research : In vivo studies using animal models showed that administration of related compounds reduced paw edema significantly compared to control groups. This suggests a promising avenue for developing anti-inflammatory medications based on this structural class.
  • Anticancer Trials : Preliminary trials involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induced apoptosis at concentrations ranging from 10 to 20 µM, indicating its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving:

  • Aldehyde : 4-ethylbenzaldehyde (or derivatives).
  • β-Keto ester : Methyl or ethyl acetoacetate (substituted with 2-methoxyethyl groups for ester variation).
  • Thiourea : To introduce the 2-thioxo moiety.
  • Catalyst : Acidic conditions (e.g., HCl or NH4_4Cl in acetic acid) . Optimization Tips :
  • Reaction time: 8–12 hours at 100°C under reflux.
  • Solvent: Ethanol or acetic acid improves yield (~70–85%).
  • Purification: Recrystallization from ethanol or column chromatography .

Q. How can the structure of this compound be confirmed spectroscopically and crystallographically?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths, angles, and stereochemistry. For example, disordered ethyl groups in similar compounds were resolved with occupancy refinement (e.g., 70:30 ratio) .
  • NMR : 1^1H and 13^13C NMR confirm substituent integration (e.g., 4-ethylphenyl protons at δ 1.2–1.4 ppm; thioxo group at δ 2.5–3.0 ppm).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 347.4 [M+H]+^+) validate the molecular formula .

Q. What factors influence the yield and purity of this compound during synthesis?

  • Substituent Effects : Electron-withdrawing groups (e.g., -CN, -NO2_2) on the aldehyde reduce steric hindrance, enhancing reactivity .
  • Catalyst Loading : Excess HCl (>4 drops) may promote side reactions (e.g., ester hydrolysis).
  • Solvent Polarity : Ethanol favors cyclization over acetic acid but may lower solubility of hydrophobic substituents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

  • Case Study : Replacing 4-ethylphenyl with 4-cyanophenyl increased antibacterial activity (MIC: 8 µg/mL vs. 32 µg/mL for S. aureus) due to enhanced electron-withdrawing effects .
  • Methodology :
  • SAR Analysis : Test derivatives with -OCH3_3, -Cl, or -CF3_3 substituents.
  • Enzyme Assays : Measure inhibition of dihydrofolate reductase (DHFR) or thymidylate synthase .

Q. How can crystallographic disorder (e.g., in the ethyl group) be resolved during structural analysis?

  • Refinement Strategies :
  • Apply rigid-bond restraints to disordered atoms.
  • Use occupancy factors (e.g., 0.7:0.3) for split positions.
  • Validate with Hirshfeld surface analysis to rule out packing defects .
    • Software : SHELXL or OLEX2 for refining low-occupancy moieties .

Q. What thermodynamic properties govern the stability of this compound under varying conditions?

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C indicates thermal stability .
  • Solubility : LogP ~2.8 (predicted) suggests moderate lipophilicity; DMSO or DMF enhances solubility for in vitro assays .
  • Hydrogen Bonding : Intermolecular N–H···O/S interactions stabilize the crystal lattice, as seen in SCXRD data .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

  • Hypothesis Testing :
  • Check metabolic stability (e.g., cytochrome P450 assays).
  • Use pharmacokinetic modeling to assess bioavailability.
    • Experimental Design :
  • Compare IC50_{50} values in cell lines (e.g., HepG2 vs. HEK293) to rule out cell-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.